2-[6-(2-Chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
2-Chloro-4-nitrophenylmaltoside is a synthetic compound primarily used as a substrate in enzymatic assays to determine the activity of α-amylase . It is a chromogenic substrate, meaning it produces a color change when it undergoes a chemical reaction, making it useful in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-nitrophenylmaltoside involves the reaction of 2-chloro-4-nitrophenol with maltotriose under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent . The product is then purified using techniques such as crystallization or chromatography to achieve a high level of purity .
Industrial Production Methods: Industrial production of 2-Chloro-4-nitrophenylmaltoside follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring to ensure consistent quality and yield. The compound is then packaged and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-nitrophenylmaltoside primarily undergoes hydrolysis when used in enzymatic assays. The hydrolysis reaction is catalyzed by α-amylase, resulting in the cleavage of the maltoside bond and the release of 2-chloro-4-nitrophenol .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of α-amylase and is carried out in an aqueous buffer solution at a specific pH and temperature . The reaction conditions are optimized to ensure maximum enzyme activity and substrate conversion .
Major Products: The major product formed from the hydrolysis of 2-Chloro-4-nitrophenylmaltoside is 2-chloro-4-nitrophenol, which can be detected spectrophotometrically due to its chromogenic properties .
Scientific Research Applications
2-Chloro-4-nitrophenylmaltoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-nitrophenylmaltoside involves its hydrolysis by α-amylase. The enzyme binds to the substrate and catalyzes the cleavage of the maltoside bond, releasing 2-chloro-4-nitrophenol . The released 2-chloro-4-nitrophenol can then be detected spectrophotometrically, allowing for the quantification of α-amylase activity .
Comparison with Similar Compounds
2-Chloro-4-nitrophenylmaltoside is unique in its structure and application compared to other similar compounds:
2-Chloro-4-nitrophenol: While this compound is a degradation product of 2-Chloro-4-nitrophenylmaltoside, it is also used independently in various chemical reactions and assays.
4-Nitrophenyl α-D-maltoside: This compound is similar in structure but lacks the chlorine atom, which can affect its reactivity and application in enzymatic assays.
2-Chloro-5-nitrophenol: Another chlorinated nitrophenol, but with different positioning of the nitro group, leading to different chemical properties and applications.
2-Chloro-4-nitrophenylmaltoside stands out due to its specific use as a chromogenic substrate for α-amylase assays, providing a reliable and sensitive method for detecting enzyme activity .
Properties
IUPAC Name |
2-[6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGBZYLCQCJGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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